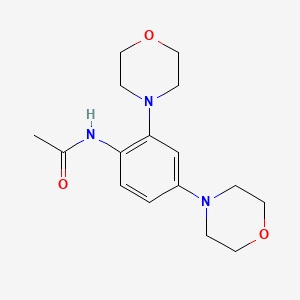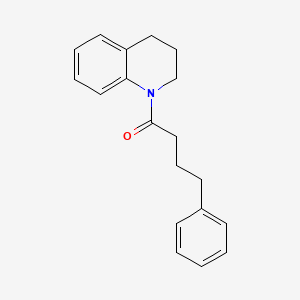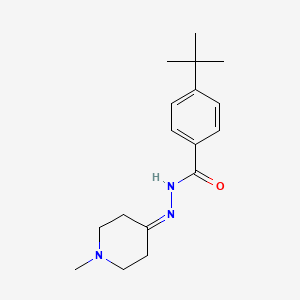
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a 3,4-difluorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzenesulfonyl chloride and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-phenylpiperazine and triethylamine, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography or recrystallization techniques.
Analyse Chemischer Reaktionen
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alcohols, and conditions often involve mild temperatures and organic solvents.
Major Products: The major products of these reactions are typically derivatives of the original compound, with substitutions occurring at the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways within cells, leading to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE can be compared with other similar compounds:
Similar Compounds: These include other sulfonyl piperazine derivatives, such as 1-(4-methylbenzenesulfonyl)-4-phenylpiperazine and 1-(4-chlorobenzenesulfonyl)-4-phenylpiperazine.
Uniqueness: The presence of the 3,4-difluorobenzenesulfonyl group imparts unique chemical and physical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMBICOWPTUGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(E)-(4-bromophenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5813182.png)
![1-(2-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B5813192.png)
![N-({N'-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZAMIDE](/img/structure/B5813197.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5813217.png)



![N'-[(E)-(2-NITROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE](/img/structure/B5813244.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)
